Thiocyanatoacetate bicyclo(2.2.1)hept-5-en-2-ylmethyl ester
Description
Thiocyanatoacetate bicyclo(2.2.1)hept-5-en-2-ylmethyl ester is a bicyclic organic compound featuring a thiocyanatoacetate ester group attached to a norbornene-derived framework. This compound is closely related to isobornyl thiocyanatoacetate (Acetic acid, thiocyanato-, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, exo-), which has been banned in food-contact applications due to its toxicity and reactivity .
Key hazards include severe irritation to eyes, mucous membranes, and skin, as well as the emission of toxic fumes upon decomposition or contact with acids. Its oral LD₅₀ in rabbits is reported as 630 mg/kg, highlighting acute toxicity risks .
Properties
CAS No. |
63906-51-4 |
|---|---|
Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enylmethyl 2-thiocyanatoacetate |
InChI |
InChI=1S/C11H13NO2S/c12-7-15-6-11(13)14-5-10-4-8-1-2-9(10)3-8/h1-2,8-10H,3-6H2 |
InChI Key |
MYKKEGXYJSCJEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)COC(=O)CSC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
This section evaluates structural analogs based on substituents, toxicity, reactivity, and applications.
Structural Analogs and Key Properties
The bicyclo[2.2.1]heptene (norbornene) framework is a common motif in these compounds, with variations in ester groups and substituents influencing their properties:
Reactivity and Stability
- Thiocyanatoacetate esters exhibit heightened reactivity due to the thiocyanate (–SCN) group, which decomposes into toxic fumes (e.g., HCN, SOₓ) under heat or acidic conditions .
- Acrylate esters (e.g., 2-propenoic acid derivatives) are prone to polymerization, limiting shelf life but enabling material science applications .
- Isobutyrate esters demonstrate greater stability, making them suitable for synthetic intermediates .
Toxicity and Regulatory Status
- Thiocyanatoacetate derivatives face strict bans in food-contact and consumer applications due to acute toxicity (e.g., isobornyl thiocyanatoacetate banned since 1992) .
- Amine-functionalized bicyclo compounds (e.g., Ambeed’s product) are classified for laboratory use only, with hazards tied to amine reactivity .
- Natural bicyclo esters (e.g., palm stem extracts) lack explicit toxicity data but are presumed safer due to biological origins .
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